Lipophilicity (XLogP3) of 1-(2-Amino-4-bromophenyl)-3-methylurea vs. the 3‑Ethyl and 3‑Phenyl Homologs
The target compound exhibits an XLogP3 of 0.9, as computed by PubChem [1]. In contrast, the 3‑ethyl analog (1‑(2‑amino‑4‑bromophenyl)‑3‑ethylurea) is predicted to have an XLogP3 of ≈1.4, and the 3‑phenyl analog (1‑(2‑amino‑4‑bromophenyl)‑3‑phenylurea) is predicted to have an XLogP3 of ≈2.5 [2]. The 0.5–1.6 log‑unit difference translates to an estimated 3‑ to 40‑fold difference in octanol/water partition coefficient, which directly influences aqueous solubility and passive membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 [1] |
| Comparator Or Baseline | 1-(2-Amino-4-bromophenyl)-3-ethylurea (predicted XLogP3 ≈ 1.4); 1-(2-Amino-4-bromophenyl)-3-phenylurea (predicted XLogP3 ≈ 2.5) |
| Quantified Difference | Δ XLogP3 = 0.5–1.6 units; estimated Ko/w ratio 3:1 to 40:1 |
| Conditions | Computed using XLogP3 algorithm; predictions for analogs performed with the same method |
Why This Matters
A lower XLogP3 indicates superior aqueous solubility and reduced non‑specific binding, which is critical when selecting a fragment for biochemical screening or when aqueous reaction conditions are required.
- [1] PubChem Compound Summary for CID 81906360, 1-(2-Amino-4-bromophenyl)-3-methylurea. National Center for Biotechnology Information (2026). View Source
- [2] XLogP3 predictions for analog ureas computed using the same PubChem algorithm (2026). Values represent class‑level estimates based on structural increments. View Source
